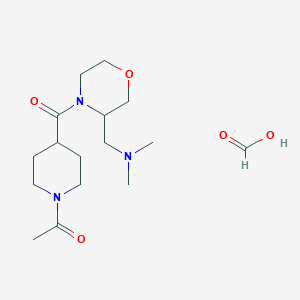

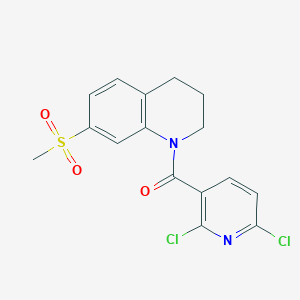

![molecular formula C21H21N3O6 B2494565 Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-46-3](/img/structure/B2494565.png)

Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines typically involves multi-step reactions that require precise conditions to ensure the successful formation of the target compound. A representative method includes the acylation of pyrimidine trione precursors, followed by hydrolysis and cyclocondensation reactions with aromatic amine hydrochlorides, leading to the formation of various pyrido[2,3-d]pyrimidin-5-ium chlorides and their reduction products (Tolkunov et al., 2013). Additionally, the conversion of tetrahydropyridine carboxylic acid esters into antithrombotic pyrido[4,3-d]pyrimidine diones has been explored, highlighting the versatility of pyrimidine derivatives in synthesizing bioactive compounds (Furrer et al., 1994).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives often includes intricate arrangements of atoms and bonds that contribute to their chemical properties and reactivity. Studies such as X-ray diffraction analysis have provided detailed insights into the conformational features of these molecules, revealing the significance of functional groups and substitution patterns in determining their structural characteristics (Gurskaya et al., 2003).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidines undergo a variety of chemical reactions, including cyclocondensation, reductive amination, and alkylation, to yield a wide range of derivatives with diverse chemical properties. These reactions are crucial for modifying the core structure to enhance its biological activity or to introduce specific functional groups for targeted applications. The synthesis and properties of amides derived from pyrido[2,3-d]pyrimidine carboxylic acids illustrate the chemical versatility of these compounds (Śladowska et al., 1986).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical development. The crystalline structure and spectroscopic characterization of these compounds provide valuable information for understanding their interaction with biological targets (Pekparlak et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrido[2,3-d]pyrimidines, such as reactivity, stability, and electrophilic/nucleophilic characteristics, are key factors in their biological activity. These properties can be modified through structural alterations, enabling the design of compounds with specific actions or interactions within biological systems. The exploration of novel synthetic routes and the evaluation of the resulting compounds' antimicrobial, anticancer, and antioxidant activities highlight the potential of pyrido[2,3-d]pyrimidines as a versatile scaffold in medicinal chemistry (Al-Mutairi et al., 2022).

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : Various synthesis techniques for compounds related to Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate have been explored, including the acylation of related pyrimidine triones and subsequent cyclocondensation with aromatic amines (Tolkunov et al., 2013).

Structural Elucidation : Advanced techniques like microanalysis, spectral data (infrared, NMR, Mass), and density functional calculations are employed for the structural elucidation of related pyrimidine derivatives (Gomha et al., 2018).

Applications in Medical Research

Antimicrobial Evaluation : Some derivatives of pyrido[2,3-d]pyrimidine have shown antimicrobial activities, providing a basis for further research in developing new antimicrobial agents (Al-Mutairi et al., 2022).

Anticancer Research : Certain pyrido[2,3-d]pyrimidine analogs have been explored for their potential antitumor activities, indicating their utility in cancer research (Grivsky et al., 1980).

Advancements in Synthetic Pathways

Synthetic Pathways : Research has focused on developing new synthetic pathways for pyrimidine derivatives, which could lead to more efficient and diverse applications of these compounds (Kappe & Roschger, 1989).

Palladium-Catalyzed Reactions : Investigations into palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes provide insights into novel methods of synthesizing pyrimidine derivatives (Bacchi et al., 2005).

Other Applications

Antihypertensive Activity : Some dihydropyrimidine derivatives have been studied for their potential antihypertensive properties, expanding the scope of medical applications for these compounds (Rana et al., 2004).

Antibacterial Activity : The antibacterial activity of novel pyrido[2,3-d]pyrimidine-2,4,6-triones has been evaluated, showing potential in addressing bacterial infections (Asadian et al., 2018).

特性

IUPAC Name |

prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-5-8-28-20(26)15-11(2)22-18-17(19(25)24(4)21(27)23(18)3)16(15)12-6-7-13-14(9-12)30-10-29-13/h5-7,9,16,22H,1,8,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZBXEINDVPKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC4=C(C=C3)OCO4)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)

![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)

![N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2494496.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)

![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)

![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)